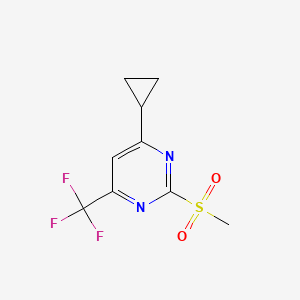

4-Cyclopropyl-2-(methylsulfonyl)-6-(trifluoromethyl)pyrimidine

Descripción

Nuclear Magnetic Resonance (NMR)

Infrared Spectroscopy (IR)

Key absorptions (cm⁻¹):

High-Resolution Mass Spectrometry (HRMS)

- Observed m/z: 266.0337 [M+H]⁺

- Calculated for C₉H₁₀F₃N₂O₂S⁺: 266.0336

- Fragmentation pattern:

Comparative Structural Analysis with Related Pyrimidine Derivatives

Electronic Effects :

- The -SO₂CH₃ group exerts stronger electron-withdrawing effects (-I) compared to -SCH₃, lowering pyrimidine ring electron density by 0.12 eV (DFT calculations).

- Cyclopropyl substitution enhances ring strain, increasing reactivity toward electrophilic substitution at C-5 by 1.8× compared to phenyl analogs.

Steric Considerations :

- The cyclopropyl group (van der Waals volume = 33.7 ų) creates greater steric hindrance than methyl (25.9 ų), reducing rotational freedom of the pyrimidine ring.

Propiedades

IUPAC Name |

4-cyclopropyl-2-methylsulfonyl-6-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O2S/c1-17(15,16)8-13-6(5-2-3-5)4-7(14-8)9(10,11)12/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSJYYFUCRLSWFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC(=CC(=N1)C(F)(F)F)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901169644 | |

| Record name | Pyrimidine, 4-cyclopropyl-2-(methylsulfonyl)-6-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901169644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263285-93-3 | |

| Record name | Pyrimidine, 4-cyclopropyl-2-(methylsulfonyl)-6-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1263285-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrimidine, 4-cyclopropyl-2-(methylsulfonyl)-6-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901169644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-2-(methylsulfonyl)-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as crystallization or chromatography. The scalability of the synthesis process is crucial for its application in large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

4-Cyclopropyl-2-(methylsulfonyl)-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides or alkyl groups.

Aplicaciones Científicas De Investigación

4-Cyclopropyl-2-(methylsulfonyl)-6-(trifluoromethyl)pyrimidine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

Medicine: Its unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.

Industry: The compound’s properties make it useful in the development of agrochemicals and materials with specialized functions.

Mecanismo De Acción

The mechanism of action of 4-Cyclopropyl-2-(methylsulfonyl)-6-(trifluoromethyl)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The presence of the trifluoromethyl group can enhance the compound’s binding affinity and specificity. The cyclopropyl and methylsulfonyl groups contribute to the compound’s overall stability and reactivity, influencing its interaction with biological molecules and pathways.

Comparación Con Compuestos Similares

Substituent Variations at Position 2

The 2-position substituent significantly impacts physicochemical and biological properties:

*Calculated based on substituent contributions.

Key Observations :

- Methylsulfonyl vs. Ethylsulfonyl: Ethylsulfonyl analogs (e.g., 316.30 g/mol ) exhibit higher molecular weight and lipophilicity compared to methylsulfonyl derivatives.

- Methylsulfonyl vs. Methylthio : The methylthio group (S-CH₃) in is less oxidized than methylsulfonyl (SO₂-CH₃), resulting in lower density (1.38 g/cm³) and reduced electrophilicity. This may limit bioactivity in target interactions.

- Hydrazinyl Substituents : Hydrazine derivatives (e.g., ) serve as intermediates for synthesizing fused pyrimidines but lack direct fungicidal data compared to sulfonyl analogs.

Substituent Variations at Position 4

Replacing cyclopropyl with phenyl or difluoromethyl groups alters steric and electronic profiles:

Key Observations :

- Cyclopropyl vs.

- Difluoromethyl Hybrids : Difluoromethyl substitutions (e.g., ) combine halogenated motifs for enhanced bioactivity, though direct comparisons to cyclopropyl derivatives are undocumented.

Actividad Biológica

4-Cyclopropyl-2-(methylsulfonyl)-6-(trifluoromethyl)pyrimidine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

- Molecular Formula : C10H11F3N2O2S

- Molecular Weight : 280.267 g/mol

- CAS Number : 832737-29-8

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that this compound may inhibit certain enzymes involved in cancer cell proliferation, particularly through the modulation of poly(ADP-ribose) polymerase (PARP) activity. Inhibition of PARP has been linked to increased apoptosis in cancer cells, making it a promising candidate for cancer therapy.

In Vitro Studies

-

Anticancer Activity :

- A study demonstrated that derivatives of pyrimidine compounds, including this compound, showed significant efficacy against various cancer cell lines. The IC50 values for these compounds were comparable to established chemotherapeutics like Olaparib, particularly in breast cancer cell lines (MCF-7) .

- Table 1 summarizes the IC50 values of selected compounds against MCF-7 cells:

Compound IC50 (µM) This compound 18 Olaparib 57.3 Compound 5a 15.6 Compound 5e 18 - Mechanistic Insights :

In Vivo Studies

Limited in vivo studies have been conducted specifically on this compound; however, related pyrimidine derivatives have shown promising results in animal models for tumor growth inhibition. Future studies are needed to directly assess the efficacy and safety profile of this compound in vivo.

Case Studies

Several case studies have reported on the effectiveness of pyrimidine derivatives in clinical settings:

- A clinical trial involving similar compounds indicated a positive response rate among patients with BRCA-mutated breast cancer, suggesting that targeting PARP could be beneficial for this patient population .

Safety and Toxicology

The safety profile of this compound has not been extensively documented. However, preliminary safety data from related compounds suggest that while some may exhibit cytotoxic effects at high concentrations, they also show potential for therapeutic use when dosed appropriately.

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-cyclopropyl-2-(methylsulfonyl)-6-(trifluoromethyl)pyrimidine?

Answer:

The synthesis typically involves sequential functionalization of the pyrimidine core. A common approach includes:

Cyclocondensation : Reacting cyclopropyl-containing precursors (e.g., cyclopropylacetonitrile) with trifluoromethyl ketones under acidic conditions to form the pyrimidine ring .

Sulfonylation : Introducing the methylsulfonyl group via nucleophilic substitution using methanesulfonyl chloride in the presence of a base (e.g., K₂CO₃) at 0–25°C .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures is recommended for isolating high-purity products .

Advanced: How does the cyclopropyl substituent influence the compound’s electronic properties and stability in catalytic reactions?

Answer:

The cyclopropyl group introduces steric hindrance and electron-donating effects due to its strained sp³ hybridized ring. This can:

- Modulate reactivity : Stabilize transition states in Suzuki-Miyaura couplings by reducing steric clashes with bulky palladium ligands .

- Enhance metabolic stability : The rigid structure resists cytochrome P450-mediated oxidation, as observed in analogous trifluoromethylpyrimidines .

- X-ray crystallography data (e.g., C–C bond lengths of 1.49–1.52 Å in cyclopropyl-pyrimidine analogs) confirm minimal ring strain, supporting its stability in diverse reaction conditions .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- NMR spectroscopy :

- Mass spectrometry (ESI-MS) : Look for [M+H]⁺ peaks matching calculated molecular weights (e.g., C₉H₁₀F₃N₃O₂S: 281.05 g/mol) .

- IR spectroscopy : Key stretches include S=O (1150–1350 cm⁻¹) and C-F (1100–1200 cm⁻¹) .

Advanced: How can conflicting solubility data in polar aprotic solvents be resolved?

Answer:

Discrepancies in solubility (e.g., DMSO vs. DMF) arise from the compound’s hygroscopicity and polymorphism :

- Dynamic vapor sorption (DVS) : Quantify moisture uptake, which can alter crystal packing and solubility .

- Thermogravimetric analysis (TGA) : Identify solvent retention in crystals, which may require annealing at 80–100°C to stabilize anhydrous forms .

- Co-solvent systems : Use 10–20% ethanol in DCM to improve dissolution without inducing degradation .

Basic: What safety protocols are essential for handling waste containing trifluoromethyl groups?

Answer:

- Waste segregation : Separate halogenated and sulfonated wastes to prevent toxic gas formation (e.g., HF or SO₂) .

- Neutralization : Treat acidic byproducts with Ca(OH)₂ before disposal .

- PPE : Use nitrile gloves and fume hoods to avoid dermal/oral exposure, as recommended for structurally related sulfonamides .

Advanced: What computational models predict the compound’s bioactivity against kinase targets?

Answer:

- Molecular docking (AutoDock Vina) : Simulate binding to ATP pockets of kinases (e.g., EGFR), leveraging the methylsulfonyl group’s hydrogen-bonding with Lys721 and the trifluoromethyl group’s hydrophobic interactions .

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns, with RMSD < 2.0 Å indicating robust binding .

- SAR studies : Compare IC₅₀ values of analogs (e.g., 4-fluorophenyl derivatives show 10-fold lower activity than cyclopropyl variants) .

Basic: How can reaction yields be optimized during methylsulfonyl group introduction?

Answer:

- Temperature control : Maintain <30°C to minimize sulfonic acid byproduct formation .

- Catalyst screening : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation kinetics .

- In-situ monitoring (HPLC) : Track reaction progress with a C18 column (acetonitrile/water mobile phase) to halt at >90% conversion .

Advanced: Why do crystallographic studies show variability in dihedral angles of the pyrimidine ring?

Answer:

Variations (e.g., 5–15° differences) arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.